

(Rac)-Lartesertib: A Comprehensive Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase Ataxia telangiectasia-mutated (ATM).[1] [2] ATM is a master regulator of the DNA damage response (DDR), a critical signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific DDR kinases like ATM for survival and proliferation. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in tumors with other DDR defects or sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]

This technical guide provides an in-depth overview of the target selectivity profile of **(Rac)-Lartesertib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Target Selectivity Profile of Lartesertib (M4076)

Lartesertib demonstrates exceptional selectivity for ATM kinase. The following tables summarize the quantitative data on its inhibitory activity against its primary target, closely related kinases of the PI3K-related kinase (PIKK) family, and a broader panel of kinases.

Table 1: Potency of Lartesertib against the Primary Target ATM

Target	IC50 (nM)	Assay Conditions
ATM	0.2	TR-FRET assay, near Km for ATP

IC50: Half maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

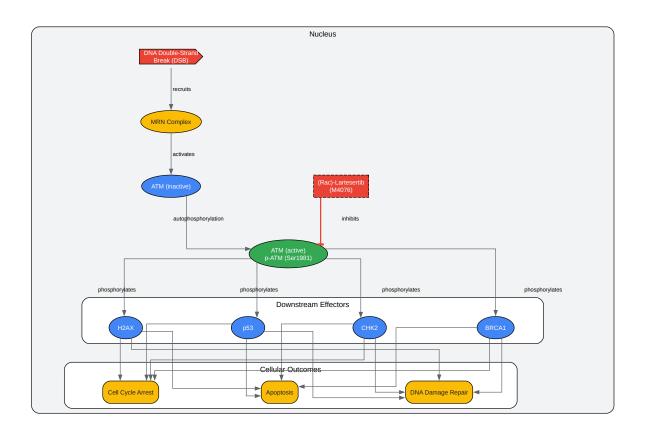
Table 2: Selectivity of Lartesertib against PIKK Family Kinases

Target	IC50 (nM)	Notes
ATR	10,000	Cellular assays showed no effect on ATR-CHK1 signaling up to 30 μM.
DNA-PK	>10,000	Cellular assays showed no effect on DNA-PK activation up to 30 μM.
mTOR	>30,000	
ΡΙ3Κα	9,000	Weakly affected in cellular assays.
РΙЗКβ	>10,000	Unaffected in biochemical assays for the related compound M3541.
ΡΙ3Κδ	>10,000	Unaffected in biochemical assays for the related compound M3541.
РІЗКу	>10,000	Unaffected in biochemical assays for the related compound M3541.

Data compiled from biochemical and cellular assays.[3]

Table 3: Broader Kinase Selectivity Profile of Lartesertib (M4076) at 1 μ M

A comprehensive kinase screen of Lartesertib against a panel of 583 kinases was conducted by Reaction Biology Corporation. The results highlight the remarkable selectivity of the compound.[3]


Kinase Activity at 1 μM Lartesertib	Number of Kinases	Percentage of Panel
>50% activity (IC50 > 1,000 nM)	560	96%
<50% activity (IC50 100-1000 nM)	22	3.8%
IC50 < 100 nM	1 (ATM)	0.2%

The 22 kinases that showed between 50% and 100% inhibition at 1 μ M represent the minor off-targets of Lartesertib. For a closely related analog, M3541, a screen against 292 kinases identified only four off-targets with greater than 50% inhibition at 1 μ M: ARK5, FMS, FMSY969C, and CLK2.[4]

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the mechanism of action of Lartesertib.

Click to download full resolution via product page

Caption: ATM Signaling Pathway and Lartesertib's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of selectivity data. Below are representative protocols for in vitro kinase assays and cellular assays to determine inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 value of an inhibitor against a purified kinase.

Reagent Preparation:

- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,
 0.01% Brij-35, and 2 mM DTT).
- Dilute the purified ATM kinase and a biotinylated substrate peptide to the desired concentrations in the kinase reaction buffer.
- Prepare a serial dilution of Lartesertib in DMSO, followed by a further dilution in the kinase reaction buffer.
- Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the kinase.
- Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the reaction, along with a europium-labeled anti-phospho-substrate antibody and streptavidinallophycocyanin (SA-APC).

Assay Procedure:

- Add the Lartesertib dilutions to the wells of a low-volume 384-well plate.
- Add the kinase and substrate mixture to the wells.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop/detection buffer.
- Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

Data Analysis:

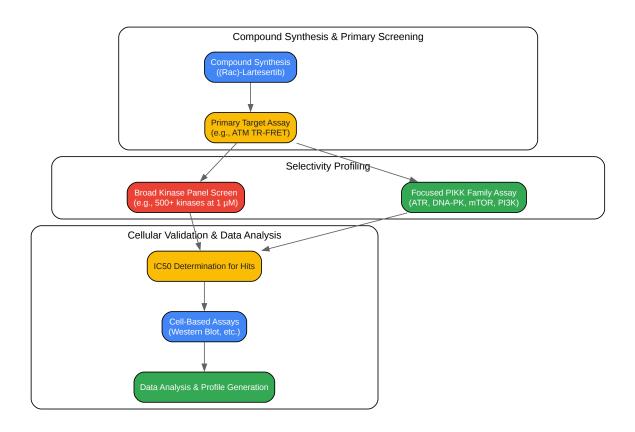
Calculate the TR-FRET ratio (acceptor signal/donor signal).

- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ATM Inhibition (Western Blot)

This protocol describes a method to assess the inhibition of ATM signaling in a cellular context by measuring the phosphorylation of a downstream target.

- Cell Culture and Treatment:
 - Culture a suitable human cancer cell line (e.g., A549) in appropriate media.
 - Seed the cells in multi-well plates and allow them to adhere overnight.
 - Pre-treat the cells with a serial dilution of Lartesertib for 1-2 hours.
 - Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a radiomimetic agent (e.g., bleomycin).
 - Incubate the cells for a specified time post-damage (e.g., 1 hour).
- Protein Extraction and Quantification:
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for a phosphorylated ATM target (e.g., anti-phospho-CHK2 Thr68 or anti-phospho-KAP1 Ser824) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip and re-probe the membrane with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phosphorylated protein signal to the total protein or loading control signal.
 - Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.

Click to download full resolution via product page

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

(Rac)-Lartesertib is a highly potent and exceptionally selective inhibitor of ATM kinase. The comprehensive selectivity profiling data presented in this guide underscores its specificity, with minimal off-target activity against a wide range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic agent, as it is expected to minimize off-target toxicities and provide a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to independently verify these findings and further explore the pharmacological properties of Lartesertib and other kinase inhibitors. The visualization of the ATM signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism of action and the process of its characterization. This in-depth

technical guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and DNA damage response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 2. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-Lartesertib: A Comprehensive Technical Guide to Target Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831599#rac-lartesertib-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com